molecular formula C10H11N3O B13059580 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

Cat. No.: B13059580
M. Wt: 189.21 g/mol
InChI Key: KMZFGKZWJIEOLF-UHFFFAOYSA-N
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Description

3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol: belongs to the class of pyrazole derivatives , which are aromatic heterocyclic compounds containing a pyrazole ring. Pyrazoles exhibit promising agrochemical, fluorescent, and biological properties . The compound’s structure consists of a phenol group linked to a pyrazole ring via an amino-methyl bridge.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for preparing this compound. One common method involves the condensation of 3-aminophenol with an appropriate pyrazole aldehyde or ketone. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Catalysts, solvents, and reaction conditions play crucial roles in large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions:

    Oxidation: It may be oxidized to form quinone-like structures.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various alkylating agents or acyl chlorides.

Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield quinones, while reduction leads to amines.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol as a building block for more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:: Industry::

    Dye Synthesis: The compound contributes to the development of dyes and pigments.

    Pharmaceuticals: It may serve as a precursor for drug synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-[(3-aminopyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H11N3O/c11-10-4-5-13(12-10)7-8-2-1-3-9(14)6-8/h1-6,14H,7H2,(H2,11,12)

InChI Key

KMZFGKZWJIEOLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CN2C=CC(=N2)N

Origin of Product

United States

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